2-Bromo-4-methylpyrimidin-5-amine

Catalog No.
S974276
CAS No.
1251032-89-9
M.F
C5H6BrN3
M. Wt
188.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-methylpyrimidin-5-amine

CAS Number

1251032-89-9

Product Name

2-Bromo-4-methylpyrimidin-5-amine

IUPAC Name

2-bromo-4-methylpyrimidin-5-amine

Molecular Formula

C5H6BrN3

Molecular Weight

188.03 g/mol

InChI

InChI=1S/C5H6BrN3/c1-3-4(7)2-8-5(6)9-3/h2H,7H2,1H3

InChI Key

IBHJOJJVJPRVJO-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1N)Br

Canonical SMILES

CC1=NC(=NC=C1N)Br

2-Bromo-4-methylpyrimidin-5-amine is an organic compound with the molecular formula C6H7BrN2. It features a bromine atom at the second position, a methyl group at the fourth position, and an amino group at the fifth position of the pyrimidine ring. This compound typically appears as a colorless to pale yellow crystalline solid and serves as an important intermediate in organic synthesis and pharmaceutical research. Its structural characteristics allow for various

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
  • Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Commonly performed using sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or dimethylformamide.
  • Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

The synthesis of 2-Bromo-4-methylpyrimidin-5-amine can be achieved through a multi-step process:

  • Bromination of 4-Methylpyrimidin-5-amine: The starting material is brominated using bromine in a suitable solvent (e.g., acetic acid or dichloromethane) at room temperature.
  • Amination: The resulting brominated intermediate undergoes amination using ammonia or an amine source under basic conditions to introduce the amino group at the fifth position.

2-Bromo-4-methylpyrimidin-5-amine has several applications:

  • Organic Synthesis: It is widely used as an intermediate for synthesizing various organic compounds.
  • Pharmaceutical Research: The compound is employed in developing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Material Science: It may have applications in developing new materials due to its unique structural properties .

Several compounds share structural similarities with 2-Bromo-4-methylpyrimidin-5-amine. Below are some notable examples:

Compound NameStructural FeaturesUniqueness
2-Bromo-5-methylpyridineLacks the amino group at the fifth positionSimplified structure limits reactivity
2-Amino-5-bromopyridineLacks the methyl group at the fourth positionDifferent substitution pattern affects properties
5-Bromo-4-methylpyrimidineLacks the amino group at the fifth positionLess versatile due to fewer reactive sites
5-Bromo-N-methylpyrimidin-4-amineContains a methyl substitution but lacks amino functionalityAlters reactivity profile compared to target compound

Uniqueness

2-Bromo-4-methylpyrimidin-5-amine stands out due to its combination of both a bromine atom and an amino group on the pyrimidine ring. This unique arrangement enhances its reactivity and versatility compared to similar compounds, allowing it to participate in a broader range of

XLogP3

0.9

Dates

Modify: 2023-07-21

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